2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a bromophenyl group and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated quinoline under palladium catalysis.
Formation of the Carbonyl Chloride Group: The final step involves the conversion of a carboxylic acid derivative of the quinoline to the corresponding carbonyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides and dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are employed.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Nitrated and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Quinoline N-oxides and Dihydroquinolines: Formed from oxidation and reduction reactions.
Scientific Research Applications
2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Electronic Properties: In material science, its electronic properties are utilized in the design of organic semiconductors and LEDs.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-6-methylquinoline-4-carbonyl chloride
- 2-(4-Fluorophenyl)-6-methylquinoline-4-carbonyl chloride
- 2-(4-Methylphenyl)-6-methylquinoline-4-carbonyl chloride
Uniqueness
2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical reactions .
Biological Activity
2-(4-Bromophenyl)-6-methylquinoline-4-carbonyl chloride is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C16H12BrClN2O
- CAS Number : 1160253-71-3
- Chemical Structure : The compound features a quinoline backbone with a bromophenyl substituent and a carbonyl chloride functional group, which is crucial for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The carbonyl chloride moiety allows for nucleophilic attack by biological molecules, leading to the formation of stable adducts that can modulate enzyme activity.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. This inhibition leads to decreased production of prostaglandins, mediating anti-inflammatory effects.
- Anticancer Activity : The quinoline structure is known for its anticancer properties. Studies have demonstrated that derivatives of quinoline can induce apoptosis in cancer cells through various pathways, including the modulation of cyclin-dependent kinases (CDKs) and tubulin dynamics .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and related compounds. Below are some significant findings:
Anticancer Activity
A study investigating the cytotoxic effects of quinoline derivatives reported that this compound exhibited notable antiproliferative activity against various cancer cell lines, including:
- Hep3B (liver cancer)
- H460 (non-small-cell lung cancer)
- COLO205 (colorectal adenocarcinoma)
The IC50 values for these cell lines ranged from 0.4 to 1.0 μM, indicating potent activity .
Enzyme Inhibition
Research has shown that the compound can inhibit key enzymes involved in metabolic processes. For instance, it was found to significantly reduce the activity of α-glucosidase, with an IC50 value of 156.8 µM, suggesting potential applications in managing diabetes by slowing carbohydrate absorption .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the bromophenyl or methyl groups can enhance or diminish biological activity. For example:
- Substitutions at specific positions on the phenyl ring were found to improve enzyme inhibition potency.
- The presence of electron-withdrawing groups (like bromine) has been correlated with increased activity against certain targets .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity | IC50 Value |
---|---|---|---|
This compound | Structure | Anticancer and enzyme inhibition | ~156.8 µM |
Ibuprofen-like derivatives | Structure | Anti-inflammatory | ~10 µM |
Quinoline derivatives | Structure | Antiproliferative | ~0.4–1.0 µM |
Case Studies
- Anticancer Efficacy : A series of experiments demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines, confirmed through flow cytometry and caspase activation assays.
- Inhibition Studies : In vitro assays revealed that this compound effectively inhibits α-glucosidase, suggesting potential use in diabetes management.
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methylquinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c1-10-2-7-15-13(8-10)14(17(19)21)9-16(20-15)11-3-5-12(18)6-4-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETYEXKFQLAKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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